molecular formula C20H24N2O5 B14766554 Thalidomide-C7-OH

Thalidomide-C7-OH

Cat. No.: B14766554
M. Wt: 372.4 g/mol
InChI Key: QBGNRFLNHUVEPT-UHFFFAOYSA-N
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Description

Thalidomide-C7-OH is a hydroxylated derivative of thalidomide, a compound initially developed as a sedative and later found to have significant teratogenic effects. Thalidomide and its derivatives, including this compound, have been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C7-OH involves the hydroxylation of thalidomide. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the thalidomide molecule . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C7-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various reduced derivatives .

Scientific Research Applications

Thalidomide-C7-OH has a wide range of scientific research applications, including:

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptyl)isoindole-1,3-dione

InChI

InChI=1S/C20H24N2O5/c23-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)22(19(14)26)15-10-11-16(24)21-18(15)25/h6,8-9,15,23H,1-5,7,10-12H2,(H,21,24,25)

InChI Key

QBGNRFLNHUVEPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCO

Origin of Product

United States

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